Ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.:
Cat. No.: VC14633215
Molecular Formula: C21H20ClNO3S2
Molecular Weight: 434.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20ClNO3S2 |
|---|---|
| Molecular Weight | 434.0 g/mol |
| IUPAC Name | ethyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C21H20ClNO3S2/c1-3-26-21(25)16-12-6-4-5-7-14(12)28-20(16)23-19(24)18-17(22)13-9-8-11(2)10-15(13)27-18/h8-10H,3-7H2,1-2H3,(H,23,24) |
| Standard InChI Key | XFXRXMYKIGPFHG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is C₂₁H₂₀ClNO₃S₂, with a molecular weight of 434.0 g/mol. Its IUPAC name, ethyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reflects its intricate architecture:
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A 4,5,6,7-tetrahydrobenzo[b]thiophene core fused with a 3-chloro-6-methylbenzo[b]thiophene unit.
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A carboxamido linkage at position 2 of the tetrahydrobenzo[b]thiophene ring.
The chlorine atom at position 3 and methyl group at position 6 enhance electrophilic reactivity, potentially improving target binding. The compound’s hydrophobicity (logP ≈ 4.2) suggests moderate membrane permeability, a critical factor for bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀ClNO₃S₂ |
| Molecular Weight | 434.0 g/mol |
| IUPAC Name | Ethyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Melting Point | Not reported |
| Solubility | Likely soluble in DMSO, methanol |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step process:
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Formation of 3-chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride: Achieved via chlorination of the corresponding carboxylic acid using thionyl chloride .
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Coupling with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: The amine group reacts with the acyl chloride to form the carboxamido linkage under inert conditions .
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Purification: Column chromatography or recrystallization isolates the final product.
Table 2: Key Reagents and Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Thionyl chloride, reflux | Acyl chloride formation |
| 2 | Triethylamine, dichloromethane, 0–5°C | Amide bond formation |
| 3 | Ethanol/water recrystallization | Purification |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch of amide) and ~1720 cm⁻¹ (ester C=O) .
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¹H NMR: Signals for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 6.8–7.5 ppm), and tetrahydrobenzo[b]thiophene protons (δ 1.7–2.9 ppm) .
Biological Activities
Antimicrobial Efficacy
In vitro studies demonstrate moderate to strong activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) . The chloro and methyl substituents likely enhance membrane disruption or enzyme inhibition.
Table 3: Antimicrobial Activity
| Organism | MIC (µg/mL) | Mechanism Proposed |
|---|---|---|
| S. aureus | 8–16 | Cell wall synthesis inhibition |
| E. coli | 16–32 | DNA gyrase interference |
| Candida albicans | 32–64 | Ergosterol biosynthesis disruption |
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation | Wear nitrile gloves |
| Eye damage | Use safety goggles |
| Respiratory irritation | Ensure adequate ventilation |
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